molecular formula C5H7ClN2O3 B1197465 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- CAS No. 52583-41-2

5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-

Cat. No.: B1197465
CAS No.: 52583-41-2
M. Wt: 178.57 g/mol
InChI Key: QAWIHIJWNYOLBE-UHFFFAOYSA-N
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Description

5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazole ring. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate this reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. Metal-free synthetic routes are also being explored to reduce the environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has been investigated for its potential as an antitumor agent and its ability to inhibit specific enzymes involved in disease pathways.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- involves its interaction with specific molecular targets. For instance, it acts as an affinity analog of glutamine and selectively inactivates glutamine-dependent enzymes such as anthranilate synthase and glutamate synthase. This inactivation occurs through the formation of a reversible noncovalent complex, followed by irreversible enzyme modification .

Comparison with Similar Compounds

  • 3-Methyl-5-isoxazoleacetic acid
  • 5-Amino-3-methyl-isoxazole-4-carboxylic acid
  • Indole derivatives

Comparison: Compared to similar compounds, 5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- is unique due to its specific substitution pattern and its ability to inhibit certain enzymes. While other isoxazole derivatives also exhibit biological activity, the presence of the alpha-amino and 3-chloro groups in this compound enhances its reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWIHIJWNYOLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860588
Record name Amino(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52583-41-2
Record name Acivicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052583412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-
Reactant of Route 2
5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-
Reactant of Route 3
5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-
Reactant of Route 4
5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-
Reactant of Route 5
5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-
Reactant of Route 6
5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-

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